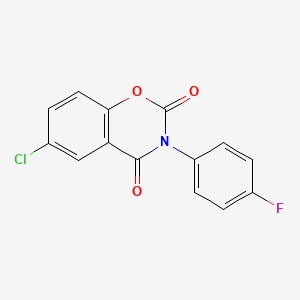

6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione

Description

Properties

IUPAC Name |

6-chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFNO3/c15-8-1-6-12-11(7-8)13(18)17(14(19)20-12)10-4-2-9(16)3-5-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLXAVFESLPEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its effects in various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. For instance, the compound can be synthesized through a condensation reaction involving 4-fluorobenzaldehyde and specific amines in a mixed solvent system. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been tested against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values demonstrate that these compounds can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Reference Compound (e.g., Ciprofloxacin) | 8 | 4 |

Cytotoxicity and Anticancer Activity

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The IC50 values indicate that this compound exhibits promising anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 5.0 |

| MDA-MB-231 (breast cancer) | 7.5 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cultures.

Cardioprotective Effects

Recent studies have explored the cardioprotective potential of benzoxazine derivatives. For example, co-treatment with doxorubicin has shown that certain derivatives can significantly reduce doxorubicin-induced cardiotoxicity by inhibiting oxidative stress pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI assessed various benzoxazine derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their parent structures .

- Cytotoxicity Assessment : In a study conducted by ACS Publications, the cytotoxic effects of several benzoxazine derivatives were evaluated against human cancer cell lines. The results demonstrated that compounds with halogen substitutions had improved potency compared to non-substituted analogs .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The physicochemical properties of 1,3-benzoxazine-2,4-diones vary significantly based on substituents. Below is a comparison of key derivatives:

Table 1: Physicochemical Properties of Selected 1,3-Benzoxazine-2,4-diones

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 1d) correlate with higher melting points compared to halogens (chloro, bromo) .

- Synthetic Yields : Derivatives with bulky substituents (e.g., pentadecyl chain in 1a) retain high yields (~90%), suggesting minimal steric hindrance during cyclization .

Key Observations :

- Triphosgene is superior for synthesizing 3-aryl derivatives, achieving yields >85% under mild conditions .

Key Observations :

- MEK inhibition and anti-enterovirus 71 (EV71) activities are observed in structurally distinct diones (e.g., imidazolidine-2,4-diones), suggesting scaffold-dependent bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-3-(4-fluorophenyl)-1,3-benzoxazine-2,4-dione, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a one-pot reaction using salicylic acid derivatives and substituted amines. Key reagents include isocyanates or aldehydes under basic conditions, as demonstrated in benzoxazine-2,4-dione syntheses . Temperature control (typically 60–80°C) and pH adjustment (neutral to mildly alkaline) are critical to minimize side reactions like premature cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodology : Use X-ray crystallography (as in for related benzoxazines) to confirm the bicyclic core and substitution patterns. Complement with NMR (¹H/¹³C) to identify chloro and fluorophenyl groups: the chlorine at C6 and fluorine at the para position of the phenyl ring produce distinct splitting patterns. FT-IR can validate carbonyl stretches (1700–1750 cm⁻¹ for the dione moiety) .

Q. What are the documented biological activities of structurally similar benzoxazine-diones, and how might they inform studies on this compound?

- Methodology : Review analogs like 6-chloro-8-methyl-1,3-benzoxazine-2,4-dione (), which activate insect ryanodine receptors, suggesting potential neuroactivity. Screen for cytotoxicity using MTT assays (as in ) and assess interactions with mammalian ion channels via patch-clamp electrophysiology. Compare results to derivatives with modified substituents (e.g., 4-isopropylphenyl in ) to isolate structure-activity relationships .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloro and fluorophenyl groups in nucleophilic substitution or coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron densities at C6 (Cl) and the fluorophenyl ring. The electron-withdrawing fluorine stabilizes negative charge, making the para position less reactive toward electrophiles. Simulate transition states for reactions like Suzuki-Miyaura coupling (using Pd catalysts) to prioritize experimental conditions .

Q. What strategies resolve contradictions in reported bioactivity data for benzoxazine-diones across different cell lines or organisms?

- Methodology : Conduct meta-analyses of studies like (spiroisoxazoline cytotoxicity) and (microbial metabolite interactions). Control for variables like cell line origin (cancer vs. normal), assay duration, and metabolite stability (e.g., HPLC stability tests at 37°C). Use synchrotron-based crystallography to verify compound integrity post-assay .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

- Methodology : Employ DoE (Design of Experiments) to test variables: solvent polarity (DMF vs. THF), stoichiometry (amine:dione ratio), and catalyst loading (e.g., TiCl₄ in ). Monitor intermediates via LC-MS to identify side products like hydrolyzed diones or dimerized species. Scale iteratively from mg to gram quantities with <5% impurity thresholds .

Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound, given its structural similarity to ryanodine receptor modulators?

- Methodology : Use Drosophila melanogaster (fruit fly) models (as in for insect receptor activation) to assess locomotor deficits or paralysis. For mammalian studies, employ SH-SY5Y neuronal cells () to measure calcium flux via Fura-2AM imaging. Compare results to known modulators like dantrolene to infer mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.